molecular formula C24H27BrN2O4 B11640451 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11640451
M. Wt: 487.4 g/mol
InChI Key: QIBBIYNETGEWBU-LSDHQDQOSA-N
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Description

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H27BrN2O4 and its molecular weight is 487.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (C25H29BrN2O4) is a complex organic molecule with a molecular weight of 501.4 g/mol. Its structure includes several functional groups that suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound comprises:

  • Bromophenyl group : May enhance lipophilicity and biological activity.
  • Dimethylamino ethyl chain : Likely increases membrane permeability.
  • Ethoxy-3-methylphenyl carbonyl moiety : Potentially involved in receptor interactions.
  • Hydroxy-dihydro-pyrrolone core : May contribute to enzyme inhibition or modulation of biological pathways.

The mechanisms through which this compound may exert its biological effects include:

  • Interaction with Enzymes : The hydroxy-dihydro-pyrrolone core may facilitate binding to enzyme active sites.
  • Receptor Binding : The dimethylamino group may enhance interactions with G-protein coupled receptors (GPCRs).
  • Cell Membrane Penetration : The presence of the dimethylamino group suggests improved bioavailability due to increased permeability across cellular membranes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into potential biological activities:

Compound NameStructural FeaturesUnique Aspects
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)carbonyl-pyrroloneSimilar core structure with different halogen and alkoxy groupsPotentially different biological activity due to substituents
5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-isopropoxyphenyl)carbonyl-pyrroloneVariation in amino chain length and substituentsMay exhibit altered pharmacological properties
5-(4-fluorophenyl)-1-[2-(dimethylamino)propyl]-4-(4-nitrophenyl)carbonyl-pyrroloneDifferent halogen and nitro substituentsCould have distinct reactivity and biological effects

Case Studies and Research Findings

Research into the biological activities of related compounds has yielded valuable insights:

  • Antimicrobial Activity : Studies on benzotriazole derivatives indicated that bulky hydrophobic groups enhance antimicrobial efficacy against various bacterial strains such as Escherichia coli and Bacillus subtilis . Given the structural similarities, it is plausible that the compound may exhibit similar antimicrobial properties.
  • Enzyme Inhibition Studies : The discovery of selective PKMYT1 inhibitors demonstrates that modifications in similar compounds can significantly affect their potency and selectivity . This suggests that further exploration of the structure-activity relationship (SAR) for our compound could reveal potent inhibitors for specific targets.
  • Pharmacological Profiles : The examination of analogs has shown that variations in substituents can lead to significant changes in pharmacological profiles, including potency and selectivity for specific biological targets .

Future Directions

Further research is warranted to explore the following areas:

  • In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound will provide a clearer understanding of its potential therapeutic applications.
  • Synthesis Optimization : Refining synthetic routes to enhance yield and purity while exploring alternative methods for producing derivatives that may possess improved bioactivity.

Properties

Molecular Formula

C24H27BrN2O4

Molecular Weight

487.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27BrN2O4/c1-5-31-19-11-8-17(14-15(19)2)22(28)20-21(16-6-9-18(25)10-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

QIBBIYNETGEWBU-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)C

Origin of Product

United States

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